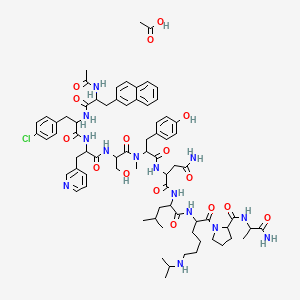![molecular formula C24H25ClN2O4S B14806850 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14806850.png)
2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a phenoxy group, a sulfonyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Preparation of 4-chloro-2,3-dimethylphenol: This can be achieved by chlorination of 2,3-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-(4-chloro-2,3-dimethylphenoxy)acetic acid: This step involves the reaction of 4-chloro-2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide: This intermediate can be prepared by reacting 4-aminobenzenesulfonamide with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final step involves the coupling of 2-(4-chloro-2,3-dimethylphenoxy)acetic acid with N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide using a coupling agent such as DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2,3-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide: An intermediate in the synthesis of the target compound.
4-chloro-2,3-dimethylphenol: A starting material in the synthesis of the target compound.
Uniqueness
2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C24H25ClN2O4S |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-17-18(2)23(13-12-22(17)25)31-16-24(28)27-20-8-10-21(11-9-20)32(29,30)26-15-14-19-6-4-3-5-7-19/h3-13,26H,14-16H2,1-2H3,(H,27,28) |
InChI Key |
FAWDYYCDWVXLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14806768.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14806775.png)
![Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14806779.png)
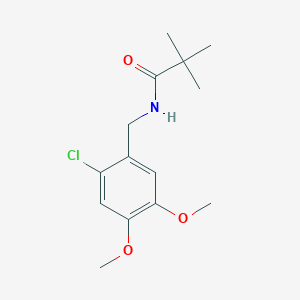
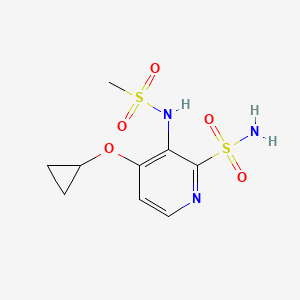
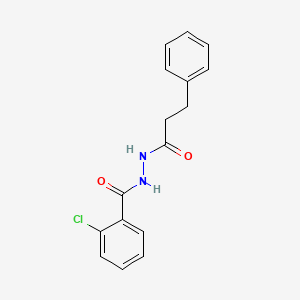
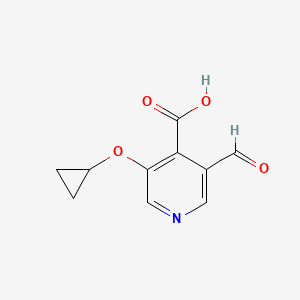
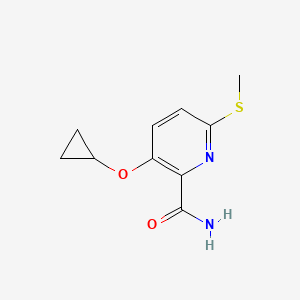

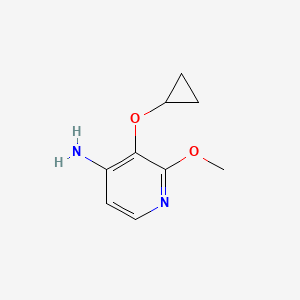
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)

